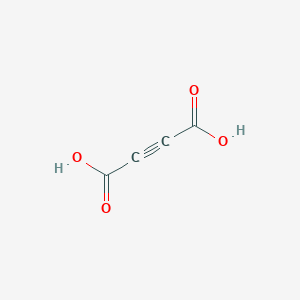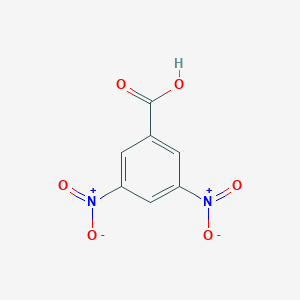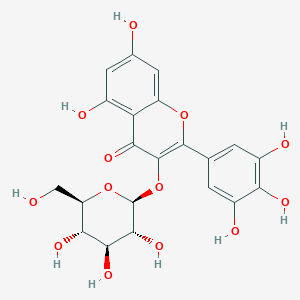
Diethyl 1-cyanoethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1-cyanoethyl phosphate (DCP) is a chemical compound that has been extensively studied for its potential use as a flame retardant and plasticizer. DCP is a colorless liquid that is soluble in water and has a molecular weight of 211.19 g/mol. In addition to its industrial applications, DCP has also been investigated for its potential use in scientific research.
Mécanisme D'action
Diethyl 1-cyanoethyl phosphate inhibits the activity of protein kinases, which are enzymes that catalyze the phosphorylation of proteins. By inhibiting protein kinase activity, this compound can selectively block specific phosphorylation events in cells. This mechanism of action has been used to investigate the role of phosphorylation in a variety of cellular processes, including cell division and differentiation.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein kinase activity. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in a variety of cell types. These effects have been investigated for their potential use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Diethyl 1-cyanoethyl phosphate in lab experiments is its selective inhibition of protein kinase activity, which allows researchers to investigate the role of specific phosphorylation events in cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on Diethyl 1-cyanoethyl phosphate, including its use in cancer therapy and its potential as a tool for investigating the role of phosphorylation in cellular signaling pathways. In addition, further research is needed to investigate the potential toxicity of this compound and to identify any potential side effects associated with its use in scientific research.
Méthodes De Synthèse
Diethyl 1-cyanoethyl phosphate can be synthesized through a variety of methods, including the reaction of diethyl phosphite with acrylonitrile. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and the resulting product is purified through distillation.
Applications De Recherche Scientifique
Diethyl 1-cyanoethyl phosphate has been investigated for its potential use in a variety of scientific research applications, including as a tool for studying the role of phosphorylation in cellular signaling pathways. This compound has been shown to selectively inhibit protein phosphorylation, making it a useful tool for investigating the function of specific phosphorylation events in cells.
Propriétés
| 19239-48-6 | |
Formule moléculaire |
C7H14NO4P |
Poids moléculaire |
207.16 g/mol |
Nom IUPAC |
1-cyanoethyl diethyl phosphate |
InChI |
InChI=1S/C7H14NO4P/c1-4-10-13(9,11-5-2)12-7(3)6-8/h7H,4-5H2,1-3H3 |
Clé InChI |
BKZAGOCAPNLJCU-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)OC(C)C#N |
SMILES canonique |
CCOP(=O)(OCC)OC(C)C#N |
| 19239-48-6 | |
Synonymes |
(1-Cyanoethyl)diethyl=phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)



![Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-](/img/structure/B106939.png)
